molecular formula C19H21NO4S2 B2498416 Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate CAS No. 1797738-29-4

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate

Cat. No.: B2498416
CAS No.: 1797738-29-4
M. Wt: 391.5
InChI Key: ZVSGVDDGEJZEJO-UHFFFAOYSA-N
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Description

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is a sulfonyl-containing benzoate derivative characterized by a 1,4-thiazepane ring (a seven-membered heterocycle with sulfur and nitrogen) substituted with a phenyl group at the 7-position. The unique thiazepane core in this compound may influence its binding affinity, metabolic stability, or selectivity compared to conventional triazine- or pyrimidine-based sulfonylureas.

Properties

IUPAC Name

methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSGVDDGEJZEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate typically involves multiple steps. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazepane ring or the sulfonyl group.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups.

Scientific Research Applications

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane ring and sulfonyl group play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate and related sulfonylurea or sulfonamide herbicides from the Pesticide Chemicals Glossary (2001):

Compound Name Core Heterocycle Substituents/Modifications Primary Use/Activity Reference
This compound 1,4-Thiazepane Phenyl at 7-position; sulfonyl-linked benzoate Hypothesized ALS inhibition* N/A
Metsulfuron-methyl 1,3,5-Triazine Methoxy, methyl groups at 4,6-positions Herbicide (ALS inhibitor)
Tribenuron-methyl 1,3,5-Triazine Methoxy, methyl groups; methylamino substitution Herbicide (ALS inhibitor)
Haloxyfop-methyl Pyridine 3-Chloro-5-(trifluoromethyl)-pyridinyl oxy group Herbicide (ACCase inhibitor)
Dichlofluanid Sulfenamide Dichloro, dimethylamino-sulfonyl groups Fungicide

Key Observations:

  • Sulfonyl Linkage : The sulfonyl group is a common feature across ALS inhibitors, but its connection to a benzoate ester (vs. urea in sulfonylureas) may alter hydrolysis rates or bioavailability.
  • Substituent Effects : The phenyl group on the thiazepane ring could enhance lipophilicity, improving membrane permeability but reducing water solubility compared to methoxy- or trifluoroethoxy-substituted analogs like triflusulfuron-methyl .

Hypothesized Structure-Activity Relationships (SAR)

  • Thiazepane vs. However, this could also mitigate cross-resistance in weed populations .
  • Sulfonyl-Benzoate Linkage : The benzoate ester (vs. urea in sulfonylureas) might slow metabolic degradation, extending residual activity in soil. However, esterase-mediated hydrolysis could limit systemic translocation in plants .

Biological Activity

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Benzoate moiety : A benzene ring attached to a carboxylate group.
  • Thiazepane ring : A seven-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
  • Sulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.

The molecular formula for this compound is C16H17N2O3SC_{16}H_{17}N_{2}O_{3}S with a molecular weight of approximately 325.38 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazepane and sulfonamide functionalities may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cell wall synthesis or function.
  • Anti-inflammatory Properties : The sulfonamide group can modulate inflammatory pathways, potentially providing therapeutic effects in conditions like arthritis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, such as beta-lactamases, which are crucial for antibiotic resistance.

Case Studies and Experimental Data

A number of studies have explored the biological activity of related compounds. For instance:

StudyCompoundFindings
Methyl 3-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylateExhibited significant antimicrobial activity against various bacterial strains.
GPR34 AntagonistsRelated compounds showed effectiveness in inhibiting histamine release in immune disorders.
Fragment-based Drug Discovery (FBDD)Highlighted the importance of thiazepane-containing fragments in drug development due to their binding affinities.

Pharmacological Applications

The potential applications of this compound are diverse:

  • Antibiotic Development : Its ability to inhibit bacterial enzymes positions it as a candidate for new antibiotic therapies.
  • Anti-inflammatory Drugs : The modulation of inflammatory responses could lead to novel treatments for chronic inflammatory diseases.
  • Cancer Therapy : Compounds with similar structures have shown promise in targeting cancer cell proliferation pathways.

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